molecular formula C22H18N2O3 B13371862 N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide

Cat. No.: B13371862
M. Wt: 358.4 g/mol
InChI Key: JJMCGXOKCWTCCX-UHFFFAOYSA-N
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Description

N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide is a benzamide derivative featuring a benzoxazole core substituted with a methoxy group at position 3. The benzoxazole ring is linked to a benzyl group, which is further connected to a benzamide moiety. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including kinase inhibition, antimicrobial effects, and enzyme modulation .

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C22H18N2O3/c1-26-18-11-12-20-19(13-18)24-22(27-20)17-9-7-15(8-10-17)14-23-21(25)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,25)

InChI Key

JJMCGXOKCWTCCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the antibacterial effects observed in studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Heterocycle Substituents on Core Benzamide Modifications Biological Activity (Reported) Source
N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide Benzoxazole 5-methoxy None Not specified
N-[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide Benzoxazole 5-chloro 3-methoxy on benzamide Antifungal (C. albicans)
N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide Benzoxazole 5-chloro, 2-methyl 2-methoxy on benzamide Not specified
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Thiazole 4-methyl, 5-phenyl 4-methoxy on benzamide Not specified
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole Sulfamoyl, 4-methoxy Benzyl-methyl sulfamoyl group Antifungal (Trr1 inhibition)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-chloro 2,4-difluoro on benzamide Antimicrobial (PFOR inhibition)
Key Observations:

Heterocycle Impact :

  • Benzoxazole analogs (e.g., ) often exhibit antifungal activity, likely due to their planar aromatic systems enhancing DNA or enzyme interactions.
  • Thiazole/oxadiazole derivatives (e.g., ) show broader enzyme inhibition, possibly due to sulfur-containing cores improving electron affinity and binding to catalytic sites .

Substituent Effects :

  • Methoxy vs. Chloro : Methoxy groups (electron-donating) may enhance solubility and metabolic stability, whereas chloro substituents (electron-withdrawing) increase electrophilicity and target binding .
  • Benzamide Modifications : Fluorine or sulfamoyl groups (e.g., ) improve pharmacokinetic properties, such as membrane permeability and resistance to enzymatic degradation.

Pharmacological and Physicochemical Properties

  • Lipophilicity : Compounds with trifluoromethyl or chloro groups (e.g., ) exhibit higher logP values, favoring blood-brain barrier penetration but risking hepatotoxicity.
  • Enzyme Inhibition : Thiazole and oxadiazole derivatives (e.g., ) show stronger inhibition of enzymes like PFOR or thioredoxin reductase compared to benzoxazoles, likely due to sulfur’s electronegativity .
  • Antifungal Activity : Methoxy-substituted benzoxazoles (e.g., ) demonstrate moderate activity against C. albicans, while sulfamoyl-oxadiazoles (LMM5) achieve higher potency via dual-target mechanisms .

Biological Activity

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide can be described as follows:

  • Molecular Formula : C23_{23}H20_{20}N2_2O4_4
  • Molecular Weight : 396.42 g/mol
  • XLogP : 3.4
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 7

The compound features a benzamide core linked to a benzoxazole moiety, which is known for its diverse pharmacological properties.

Anticancer Properties

Research indicates that derivatives of benzoxazole, including N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide, exhibit significant anticancer activity. A study highlighted that compounds with similar structures act as MET kinase inhibitors, which are crucial in tumor progression and metastasis. The inhibition of this pathway can lead to reduced tumor growth and improved patient outcomes in various cancers .

Table 1: Anticancer Activity Data

CompoundTargetIC50_{50} (μM)Mechanism of Action
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamideMET Kinase0.34Inhibition of substrate binding
Other Benzoxazole DerivativeNS5B Polymerase<50Allosteric inhibition

Neuropharmacological Effects

The compound's neuroleptic activity has been evaluated in various models. For instance, similar benzamide compounds have shown promise in reducing apomorphine-induced stereotyped behavior in animal models, indicating potential applications in treating psychotic disorders . The structure-activity relationship (SAR) analysis suggests that modifications to the benzamide core can enhance potency and reduce side effects.

Case Study: Neuroleptic Activity

In a comparative study of several benzamide derivatives, N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide exhibited a favorable ratio of antistereotypic activity to cataleptogenic effects compared to traditional neuroleptics like haloperidol. This suggests that the compound may offer therapeutic benefits with fewer side effects .

The mechanism by which N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes such as MET kinase and NS5B polymerase, preventing their normal function.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing downstream signaling pathways that affect mood and behavior.
MechanismDescription
Enzyme InhibitionBinding to active/allosteric sites on kinases and polymerases
Receptor ModulationInteraction with neurotransmitter receptors

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